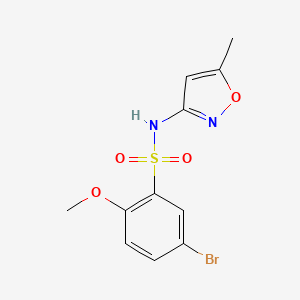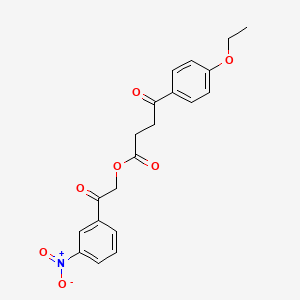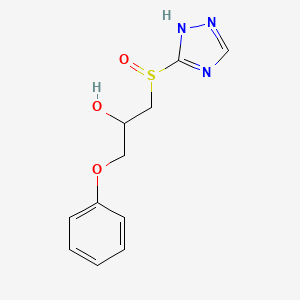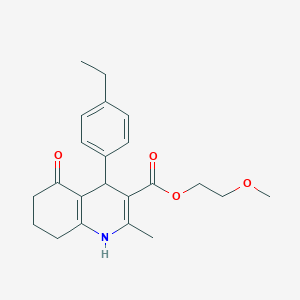![molecular formula C19H23Cl2NO2 B5169084 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5169084.png)
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide, also known as JNJ-7925476, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide works by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4, 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to sites of inflammation. 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is its specificity for PDE4, which reduces the risk of off-target effects. However, 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has also been shown to have a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration regimen for 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide.
将来の方向性
For 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide include further studies to determine its effectiveness as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, the development of more potent and selective PDE4 inhibitors may improve the effectiveness of 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide as a therapeutic agent. Further studies are also needed to determine the optimal dosing and administration regimen for 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide to maximize its therapeutic potential.
Conclusion:
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the activity of phosphodiesterase 4, reducing the production of pro-inflammatory cytokines and chemokines, and improving cognitive function in animal models of neurodegenerative diseases. While 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has shown promise as a therapeutic agent, further studies are needed to determine its optimal dosing and administration regimen, as well as its effectiveness in treating various inflammatory and neurodegenerative diseases.
合成法
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can be synthesized through a multi-step process starting with the reaction of 4-ethoxyaniline with 1,3-cyclohexadiene in the presence of a palladium catalyst to produce 4-ethoxyphenylcyclohexene. This compound is then reacted with 1,3-dichloro-5,5-dimethylhydantoin in the presence of a base to produce 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide.
科学的研究の応用
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease, rheumatoid arthritis, and psoriasis. 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-2-24-12-5-3-11(4-6-12)22-18(23)17-13-7-9-15-16(19(15,20)21)10-8-14(13)17/h3-6,13-17H,2,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUIVZSQLCSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)
![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)

![6-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5169066.png)
![dimethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5169074.png)


![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)